molecular formula C9H4BrClN2O2 B2853488 3-Bromo-2-chloro-7-nitroquinoline CAS No. 1026437-82-0

3-Bromo-2-chloro-7-nitroquinoline

Cat. No.: B2853488
CAS No.: 1026437-82-0
M. Wt: 287.5
InChI Key: AAMUURCEDXGFGI-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern chemical and pharmaceutical research. nih.govnih.gov These derivatives are recognized as "privileged scaffolds" due to their ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govorientjchem.orgrsc.org

The versatility of the quinoline ring system allows for the development of compounds with diverse therapeutic applications, including:

Antimalarial agents : Historically significant, quinoline-based drugs like chloroquine, quinine, and mefloquine (B1676156) have been central to malaria treatment. rsc.orgtandfonline.comresearchgate.net

Anticancer agents : Compounds such as topotecan (B1662842) and camptothecin (B557342) are quinoline alkaloids used in cancer chemotherapy. rsc.org The ability of certain derivatives to induce apoptosis (programmed cell death) makes them a focal point of oncology research. orientjchem.orgrsc.org

Antibacterial agents : The fluoroquinolone class of antibiotics, including ciprofloxacin (B1669076) and levofloxacin, features a quinoline core and is crucial in treating bacterial infections. rsc.org

Other therapeutic areas : Quinoline derivatives have demonstrated a wide array of other biological effects, including anti-inflammatory, antiviral, antifungal, anticonvulsant, and antioxidant properties. orientjchem.orgijppronline.com

Beyond medicine, quinoline derivatives are utilized in materials science as ligands, sensors, and luminescent materials. researchgate.net The sustained interest in this scaffold drives ongoing research into novel synthetic methodologies, including green chemistry approaches, to expand the library of accessible quinoline-based molecules. tandfonline.com

Overview of Polyfunctionalized Quinoline Scaffolds

Polyfunctionalized quinoline scaffolds are derivatives where the basic quinoline structure has been modified with multiple functional groups. This functionalization is a key strategy in drug discovery and materials science, as it allows for the fine-tuning of a molecule's steric, electronic, and physicochemical properties. researchgate.netwhiterose.ac.uk The introduction of various substituents can enhance biological activity, improve target selectivity, and modify solubility and metabolic stability. researchgate.net

Key aspects of polyfunctionalized quinoline scaffolds include:

Diverse Chemical Space : The precise and selective introduction of different functional groups, such as halogens, nitro groups, amines, and alkyl chains, vastly expands the chemical space available for exploration. researchgate.net

Enhanced Reactivity and Synthetic Utility : Functional groups like halogens and nitro groups act as reactive handles, enabling a wide range of subsequent chemical transformations. For instance, halogenated positions can participate in cross-coupling reactions, while nitro groups can be reduced to amines, which are then available for further derivatization. chemimpex.com

Modulation of Properties : The strategic placement of electron-withdrawing groups (like nitro and chloro) and electron-donating groups can significantly alter the electron distribution within the quinoline ring system, impacting its reactivity and interaction with biological targets.

The development of efficient synthetic methods, such as multicomponent reactions and catalytic C-H functionalization, has been instrumental in the construction of complex and diverse quinoline scaffolds. researchgate.netijppronline.com

Rationale for Investigating 3-Bromo-2-chloro-7-nitroquinoline

The specific compound this compound is a prime example of a polyfunctionalized quinoline. The rationale for its investigation stems from its unique structural features, which make it a highly versatile building block in organic synthesis.

The combination of three distinct functional groups on the quinoline core provides multiple sites for chemical modification:

2-Chloro Position : The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles.

3-Bromo Position : The bromine atom at the C3 position offers another site for reactions, particularly metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

This trifunctional nature allows for a programmed, stepwise modification of the scaffold, enabling the synthesis of a diverse library of complex quinoline derivatives from a single, well-defined starting material. A related isomer, 3-Bromo-2-chloro-6-nitro-quinoline, is noted for its utility as an intermediate for exactly these reasons, highlighting the enhanced reactivity conferred by this combination of functional groups. chemimpex.com

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound focuses primarily on its potential as a chemical intermediate. The principal objectives of studying this compound are:

To explore its reactivity in various chemical transformations, such as nucleophilic substitutions, reductions, and cross-coupling reactions.

To utilize it as a scaffold for the synthesis of novel, complex heterocyclic systems and potential bioactive molecules.

To develop and optimize synthetic routes that selectively modify each of the functional groups, providing access to a wide range of previously inaccessible quinoline derivatives.

To characterize the chemical and physical properties of the compound and its derivatives to build a comprehensive understanding of its behavior.

The investigation of this compound is not aimed at its direct application but rather at unlocking its potential as a versatile tool for constructing new chemical entities for further research in medicinal chemistry and materials science.

Chemical Compound Data

PropertyValueSource
IUPAC Name This compound fluorochem.co.uk
CAS Number 1026437-82-0 fluorochem.co.ukfinetechnology-ind.comsigmaaldrich.com
Molecular Formula C₉H₄BrClN₂O₂ finetechnology-ind.comsigmaaldrich.com
Molecular Weight 287.5 g/mol fluorochem.co.ukfinetechnology-ind.com
InChI Key AAMUURCEDXGFGI-UHFFFAOYSA-N fluorochem.co.ukfinetechnology-ind.com
Canonical SMILES C1=C2C(=NC(=C(C2=CC=C1N+[O-])Cl)Br) fluorochem.co.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-chloro-7-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-7-3-5-1-2-6(13(14)15)4-8(5)12-9(7)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMUURCEDXGFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)Br)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2 Chloro 7 Nitroquinoline

Electrophilic Substitution Reactions on Quinoline (B57606) Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the reactivity of the quinoline system towards electrophiles is significantly modulated by the substituents it carries.

Influence of Halogen and Nitro Substituents on Aromatic Substitution Regioselectivity

The quinoline nucleus itself is an electron-deficient system due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. numberanalytics.com This inherent deactivation is further intensified in 3-bromo-2-chloro-7-nitroquinoline by the presence of two halogen atoms (bromo and chloro) and a powerful electron-withdrawing nitro group. These substituents collectively decrease the electron density of the aromatic rings, making electrophilic attack more challenging compared to unsubstituted quinoline. numberanalytics.comsmolecule.com

The directing influence of these substituents on incoming electrophiles is a key aspect of the molecule's reactivity. In general, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring at positions 5 and 8. numberanalytics.comarsdcollege.ac.in However, the substituents on this compound alter this preference. The nitro group at the 7-position is a meta-director, deactivating the ortho (C6, C8) and para (C5) positions relative to itself. smolecule.com The halogens at C2 and C3 also exert a deactivating, ortho-, para-directing effect, but their influence is generally weaker than the nitro group. The interplay of these electronic effects suggests that any potential electrophilic substitution would likely occur on the benzene ring, but the precise location is difficult to predict without specific experimental data for this highly substituted system. The combined deactivating effect of the bromo, chloro, and nitro groups makes harsh reaction conditions necessary for electrophilic substitution to occur. numberanalytics.comsmolecule.com

Detailed Mechanistic Pathways of Electrophilic Attack

The mechanism of electrophilic aromatic substitution on quinoline systems follows a well-established pathway. rsc.org The reaction is initiated by the attack of an electrophile on the π-electron system of the aromatic ring, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion. This step is typically the rate-determining step of the reaction. The stability of this intermediate is crucial and is influenced by the ability of the substituents to delocalize the positive charge. In the case of this compound, the electron-withdrawing substituents would destabilize this cationic intermediate, thus slowing down the reaction rate. numberanalytics.comsmolecule.com The final step involves the loss of a proton from the sigma complex, which restores the aromaticity of the ring and yields the substitution product.

Nucleophilic Substitution Reactions on Polyhalogenated Nitroquinolines

In contrast to its deactivation towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic attack. This is a characteristic feature of polyhalogenated nitroaromatic compounds.

Direct Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

The presence of the strong electron-withdrawing nitro group at the 7-position significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the chlorine atom at the C2 position and the bromine atom at the C3 position are potential sites for nucleophilic attack.

The SNAr mechanism involves a two-step process:

Addition of the nucleophile: A nucleophile attacks the electron-deficient carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmdpi.comresearchgate.net The negative charge in this intermediate is delocalized over the aromatic ring and is effectively stabilized by the electron-withdrawing nitro group. libretexts.orgresearchgate.net

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the halide ion (chloride or bromide).

The regioselectivity of the nucleophilic attack, i.e., whether the chloride at C2 or the bromide at C3 is displaced, depends on several factors, including the nature of the nucleophile, the reaction conditions, and the relative lability of the C-Cl and C-Br bonds. Generally, the C-Cl bond is stronger than the C-Br bond, suggesting that the bromide might be a better leaving group. However, the electronic activation provided by the quinoline nitrogen and the nitro group at different positions can influence the reactivity of each site. For instance, in related systems, the C4 position is often highly activated towards nucleophilic attack. nih.gov In polyhalogenated heterocycles, computational methods like Lowest Unoccupied Molecular Orbital (LUMO) analysis can help predict the most labile position for nucleophilic attack. wuxibiology.com

Reactivity with Diverse Anionic and Neutral Nucleophiles

This compound is expected to react with a wide range of nucleophiles. Both anionic nucleophiles, such as alkoxides, thiolates, and azide (B81097) ions, and neutral nucleophiles, like amines and ammonia, can participate in SNAr reactions. libretexts.orgresearchgate.net For example, reactions with amines would lead to the corresponding amino-substituted nitroquinolines. researchgate.net The reaction conditions, such as solvent and temperature, can be tuned to control the outcome and selectivity of these substitution reactions. acs.org

Cross-Coupling Reactions for Carbon-Heteroatom and Carbon-Carbon Bond Formation

The halogen atoms on this compound serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions are particularly relevant. chim.itwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the haloquinoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the positions of the halogen atoms. nih.govresearchgate.netnih.gov The relative reactivity of the C-Br and C-Cl bonds would influence the selectivity of the coupling, with the C-Br bond generally being more reactive in palladium-catalyzed oxidative addition. wikipedia.org

Buchwald-Hartwig Amination: This reaction provides a route to form carbon-nitrogen bonds by coupling the haloquinoline with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This method is complementary to the SNAr reactions for the synthesis of amino-substituted quinolines and often proceeds under milder conditions with a broader substrate scope. nih.gov Both primary and secondary amines can be used as coupling partners. organic-chemistry.org

The regioselectivity of these cross-coupling reactions on a polyhalogenated substrate like this compound can often be controlled by carefully selecting the reaction conditions, catalyst, and ligands. wuxibiology.comresearchgate.net For instance, milder conditions might favor the reaction at the more reactive C-Br bond, while harsher conditions might be required to react the C-Cl bond.

Table of Research Findings:

Reaction TypeReagents and ConditionsExpected Product(s)
SNAr Amine (e.g., morpholine), Base, Solvent2-Amino-3-bromo-7-nitroquinoline or 3-Amino-2-chloro-7-nitroquinoline and/or disubstituted product
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent2-Aryl-3-bromo-7-nitroquinoline or 3-Aryl-2-chloro-7-nitroquinoline and/or diarylated product
Buchwald-Hartwig Amination Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., LiHMDS)2-Amino-3-bromo-7-nitroquinoline or 3-Amino-2-chloro-7-nitroquinoline and/or disubstituted product

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, is highly applicable to halogenated quinolines. wikipedia.org The general mechanism involves the palladium(0)-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the organohalide to the Pd(0) center, transmetalation of the organic group from the boron species to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. lumenlearning.com

In the case of this compound, the presence of two distinct carbon-halogen bonds (C-Br and C-Cl) offers opportunities for regioselective coupling. Generally, the C-Br bond is more reactive than the C-Cl bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the C-3 position while leaving the C-2 chloro substituent intact for subsequent transformations.

While direct studies on this compound are not extensively documented, research on closely related analogs provides strong predictive insights. For the analogous compound 7-Bromo-4-chloro-3-nitroquinoline , the electron-withdrawing nitro group facilitates Suzuki-Miyaura coupling at the C-7 bromo site using palladium catalysts. Similarly, various substituted 2-chloroquinolines have been successfully employed in Suzuki-Miyaura couplings. For instance, 2-chloro-6-nitroquinoline undergoes efficient cross-coupling with pyridinylboronic acids under microwave irradiation with a PdCl₂(PPh₃)₂ catalyst. mdpi.com These examples strongly suggest that this compound would preferentially undergo Suzuki-Miyaura coupling at the C-3 position.

Substrate ExampleCoupling PartnerCatalyst / BaseConditionsProductYieldReference
2-Chloro-6-nitroquinoline3-Pyridinylboronic acidPdCl₂(PPh₃)₂ / Na₂CO₃MeCN, 140 °C, Microwave6-Nitro-2-(pyridin-3-yl)quinoline- mdpi.com
7-Acetamido-2-chloro-quinoline-5,8-dionePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃DME, 140 °C, Microwave, 20 min7-Acetamido-2-phenyl-quinoline-5,8-dioneGood nih.gov
3-Chloroindazole5-Indole boronic acidPd source / XPhos / K₃PO₄Dioxane/H₂O, 100 °C, 15 h3-(Indol-5-yl)indazoleGood nih.gov

This table presents data from Suzuki-Miyaura reactions on quinoline and azole systems with similar substitution patterns to illustrate the expected reactivity.

Other Transition Metal-Mediated Functionalizations

Beyond the Suzuki-Miyaura reaction, the halogen substituents on this compound are amenable to a variety of other transition metal-mediated transformations, including but not limited to Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions. researchgate.net The development of these methods allows for the introduction of carbon-nitrogen, carbon-carbon (alkynyl), and carbon-carbon (alkenyl) bonds, respectively. researchgate.netsioc-journal.cn

The differential reactivity of the C-Br and C-Cl bonds is a key strategic element. The C-3 bromine, being the more labile leaving group, is the expected site of initial reaction under typical palladium-catalyzed conditions. This allows for the introduction of a substituent at C-3, followed by a different functionalization at the C-2 position under potentially more forcing conditions.

Challenges in these reactions can arise from the substrate's structure itself. For example, in the palladium-catalyzed C,N-cross coupling of related 3-halo-2-aminopyridines, potential issues include the retardation of oxidative addition due to chelation of the palladium catalyst by the substrate's nitrogen atoms. nih.gov Similar considerations may apply to this compound, where the quinoline nitrogen could influence the catalytic cycle. Catalyst and ligand selection are therefore critical to overcoming these challenges and achieving high-yielding transformations. For instance, nickel-catalyzed C-2 amination of quinoline N-oxides has been successfully demonstrated, showcasing that other transition metals can offer complementary reactivity. rsc.org

Selective Oxidative and Reductive Transformations

The nitro group and halogen substituents are all subject to transformative chemistries, with selectivity being the paramount challenge.

Reduction of Nitro Groups to Amines or Other Derivatives

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations in organic synthesis, as it provides access to anilines that are versatile building blocks for pharmaceuticals and materials. wikipedia.org A vast array of reagents and catalytic systems have been developed for this purpose. organic-chemistry.org

For nitroquinolines, this transformation is well-established. Common methods include the use of metal reductants like stannous chloride (SnCl₂) or iron in acetic acid (Fe/AcOH). nih.govmdpi.comnih.govresearchgate.net Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is also highly effective. unimi.it More modern and chemoselective methods include transfer hydrogenation using iron-based catalysts with formic acid, molybdenum cluster catalysts, or metal-free reductions using reagents like tetrahydroxydiboron. organic-chemistry.orgunimi.itresearchgate.netambeed.com A visible-light-mediated photoreductive protocol using ascorbic acid has also been developed for the chemoselective reduction of nitro N-heteroaryls. nih.gov

The primary concern when reducing this compound is the chemoselective reduction of the nitro group without affecting the two halogen substituents (reductive dehalogenation). Many modern catalytic systems are explicitly designed to tolerate halogens. unimi.itkchem.org

Reagent / CatalystSubstrate TypeKey FeaturesReference(s)
SnCl₂NitroquinolinesTolerates halogen atoms. nih.gov
Fe / AcOH2-NitrobenzaldehydesMild, in-situ reduction for domino reactions. mdpi.comnih.gov
Pd/C, HydrazineHalogenated NitroarenesEffective, but can cause dehalogenation under certain conditions. organic-chemistry.org
Co₂(CO)₈ / H₂OHalogenated NitroarenesHighly chemoselective; halogens and carbonyls are unaffected. kchem.orgkoreascience.kr
Mo₃S₄ ClusterNitroarenesHomogeneous catalyst, high activity and selectivity. researchgate.net
Ascorbic Acid / [Ru]N-Heterocyclic NitroarylsGreen, visible-light photocatalysis; tolerates halogens. nih.gov

This table summarizes various methods for the reduction of aromatic nitro groups, with a focus on chemoselectivity relevant to halogenated quinolines.

Controlled Transformations of Halogen Substituents

Controlling the transformation of the halogen substituents on this compound is intrinsically linked to the reactivity of the nitro group. The most significant challenge is preventing undesired reductive dehalogenation during the reduction of the C-7 nitro group.

Research has shown that the choice of reducing agent and conditions is critical. For example, the hydrogenation of 5-chloro-7-nitro-8-hydroxyquinoline using H₂ over a Pd/C catalyst successfully reduced the nitro group but also resulted in the complete removal of the chloro substituent. nih.gov This highlights the potential for simultaneous dehalogenation under standard catalytic hydrogenation conditions.

Conversely, numerous methods have been developed that preserve halogen integrity. The reduction of halogenated nitroarenes with dicobalt octacarbonyl and water (Co₂(CO)₈-H₂O) proceeds with excellent chemoselectivity, leaving chloro and bromo substituents fully intact. kchem.org Similarly, advanced catalytic systems, such as those based on iron phthalocyanine (B1677752) or specially prepared platinum nanoparticles, have been shown to selectively reduce nitro groups in the presence of halogens. unimi.it The use of stannous chloride is also a classic method known to tolerate halogens on aromatic rings during nitro reduction. nih.gov Therefore, achieving controlled transformation requires careful selection of a reaction system known to be inert towards aryl halides.

Radical-Mediated Functionalization Strategies

Radical chemistry offers unique pathways for functionalization that are often complementary to traditional ionic or organometallic methods. These reactions can proceed under mild conditions and exhibit novel reactivity patterns. nih.gov

Harnessing Radical Relay for Difunctionalization

Radical relay is a sophisticated strategy wherein a radical is generated at one position of a molecule and subsequently migrates or "relays" to a different, often remote, position prior to a bond-forming event. This allows for functionalization at sites that are not easily accessible through other means. When combined with difunctionalization—the addition of two new functional groups across a π-system—it becomes a powerful tool for rapidly increasing molecular complexity.

While specific examples of radical relay difunctionalization applied directly to this compound are not prominent in the literature, the general principles can be applied to its quinoline core. Radical functionalization of quinolines, often proceeding through Minisci-type mechanisms, is an active area of research. nih.gov These reactions typically involve the addition of a radical to the protonated quinoline ring, followed by oxidation to restore aromaticity. Modern methods have expanded this reactivity, for instance, through visible-light-mediated processes that allow for C-H functionalization under reducing conditions, avoiding harsh external oxidants. nih.gov

The application of a radical relay mechanism to a substrate like this compound is conceptually plausible. A radical could be initiated, for example, at the C-2 or C-4 position of the quinoline ring, and through a series of intramolecular hydrogen atom transfer (HAT) events or spin-center shifts, relocate to another position before being trapped. rsc.orgnih.gov The development of such a process would open new avenues for installing complex functionality onto the quinoline scaffold in a single, efficient operation.

Generation and Reactivity of Imine Radicals

The generation of imine radicals from this compound has not been explicitly detailed in the reviewed literature. However, a plausible pathway for their formation and subsequent reactivity can be extrapolated from the known chemistry of nitroquinolines and the general principles of radical chemistry. The initial step would involve the reduction of the 7-nitro group to a 7-amino group, a common transformation for nitroaromatic compounds. This reduction can be achieved using various reagents, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation.

Once the 7-amino-3-bromo-2-chloroquinoline is formed, it can be condensed with an aldehyde or a ketone to yield the corresponding imine. The generation of an imine radical from this precursor could then be initiated through a single-electron transfer (SET) process, potentially mediated by a photocatalyst or a chemical oxidant.

The reactivity of the resulting imine radical would be characterized by its ability to participate in various radical cascade reactions. These could include intramolecular cyclizations, if a suitable radical acceptor is present within the molecule, or intermolecular additions to unsaturated systems. The presence of the halogen atoms at the 2- and 3-positions could also influence the reaction pathways, potentially leading to subsequent elimination or cross-coupling reactions.

Studies on Functional Group Interconversions

The functional groups on the this compound scaffold offer multiple sites for chemical modification, allowing for a wide range of functional group interconversions. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science.

The reactivity of the halogen substituents is a key aspect of the functional group interconversions of this molecule. The chlorine atom at the C-2 position and the bromine atom at the C-3 position are susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the quinoline nitrogen and the nitro group enhances the electrophilicity of these positions, facilitating attack by nucleophiles.

Furthermore, the nitro group at the C-7 position can be readily reduced to an amino group, which can then be further functionalized. This transformation opens up a plethora of synthetic possibilities, including diazotization followed by substitution, acylation, and alkylation reactions.

Below is a table summarizing potential functional group interconversions for this compound based on the reactivity of related quinoline systems.

Starting Functional GroupReagents and ConditionsProduct Functional Group
2-ChloroNucleophile (e.g., R-OH, R-SH, R-NH₂)2-OR, 2-SR, 2-NHR
3-BromoOrganoboronic acid, Pd catalyst, base (Suzuki Coupling)3-Aryl/Alkenyl
3-BromoTerminal alkyne, Pd/Cu catalyst (Sonogashira Coupling)3-Alkynyl
7-NitroSnCl₂ / HCl or H₂ / Pd-C7-Amino
7-AminoNaNO₂, HCl then Nu⁻7-Nu (e.g., OH, CN, Halogen)
7-AminoAcyl chloride or anhydride7-Amido

These functional group interconversions highlight the synthetic utility of this compound as a building block for the construction of a wide array of substituted quinoline derivatives. The ability to selectively modify each of the functional groups provides a powerful tool for the rational design and synthesis of new chemical entities.

Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Records

A comprehensive search for experimental and theoretical spectroscopic data for the chemical compound this compound has yielded no specific results. Despite the confirmation of its chemical identity and CAS number (1026437-82-0), detailed research findings required to populate an in-depth analysis of its structural and spectroscopic characteristics are not available in the public domain. fluorochem.co.ukfinetechnology-ind.comfujifilm.comgloballabor.com.brmyskinrecipes.com

The requested article, which was to be structured around the spectroscopic and structural elucidation of this specific compound, cannot be generated due to the absence of the necessary scientific data. The required sections and subsections, including Fourier Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis, and Advanced Two-Dimensional NMR Techniques, all necessitate specific data points such as vibrational frequencies, chemical shifts, and correlation signals that are not present in published literature or databases for this compound.

While information exists for structurally related compounds—including various bromo-, chloro-, and nitro-substituted quinolines—the strict requirement to focus solely on this compound prevents the use of this data as a substitute. chemicalbook.comnih.govfordham.educhemicalbook.comnih.govchemicalbook.comnih.govdergipark.org.tr Extrapolation from related molecules would not meet the standard of scientific accuracy for an article dedicated to a single, specific compound.

Therefore, until research containing the FT-IR, Raman, and NMR spectra of this compound is published and becomes publicly accessible, the creation of a detailed and scientifically accurate article as per the provided outline is not possible.

Spectroscopic and Structural Elucidation of 3 Bromo 2 Chloro 7 Nitroquinoline

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its precise elemental formula. For 3-bromo-2-chloro-7-nitroquinoline, the molecular formula is C₉H₄BrClN₂O₂. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic signature in the mass spectrum, further confirming the elemental composition.

HRMS measures the mass with exceptional precision, typically to four or more decimal places. By comparing the experimentally measured exact mass to the theoretically calculated mass, the molecular formula can be unequivocally confirmed.

Table 1: Expected HRMS Data for this compound (Note: The following table is illustrative, as specific experimental data is not publicly available. It shows the expected format and type of data.)

ParameterExpected Value
Molecular Formula C₉H₄BrClN₂O₂
Calculated Monoisotopic Mass 285.9145 u
Ionization Mode Electrospray (ESI) or APCI
Observed Ion (e.g., [M+H]⁺) 286.9217 u
Mass Accuracy (ppm) < 5 ppm

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint, providing crucial information for structural confirmation. For this compound, the fragmentation would be dictated by the stability of the quinoline (B57606) core and the nature of its substituents.

Key expected fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (a mass loss of 46 u) or NO (a mass loss of 30 u).

Loss of Halogens: Cleavage of the carbon-halogen bonds would result in the loss of a bromine radical (79/81 u) or a chlorine radical (35/37 u).

Cleavage of the Quinoline Ring: At higher energies, the quinoline ring system itself can fragment, though this typically results in less abundant ions compared to the loss of substituents.

Analysis of the relative abundance of these fragment ions helps to piece together the molecular structure and confirm the positions of the substituents. For instance, the fragmentation of related compounds like 2,4-dichloro-3-nitroquinoline (B146357) shows characteristic losses of both Cl and NO₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, particularly its conjugated π-electron system.

The quinoline ring system is an aromatic chromophore that absorbs strongly in the UV region. The presence of substituents like the nitro group (-NO₂) and halogens (-Br, -Cl) modifies the electronic structure and shifts the absorption maxima (λmax). The nitro group, being a strong electron-withdrawing group, typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths.

The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show distinct absorption bands characteristic of its extended π-system. Studies on similar quinoline derivatives often show multiple absorption bands. For example, a study on a substituted benzanthrone (B145504) derivative showed that absorption maxima were sensitive to solvent polarity, a phenomenon also expected for this compound.

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the X-rays are diffracted by the electrons of the atoms in a specific pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing the exact position of each atom.

Table 2: Representative Crystal Data for a Substituted Nitroquinoline (Note: This data is for the related compound 6-bromo-5-nitroquinoline-1-oxide and is provided as an example of the parameters obtained from a single-crystal X-ray diffraction experiment.)

ParameterExample Value (6-bromo-5-nitroquinoline-1-oxide)
Crystal System Orthorhombic
Space Group Pmc2₁
a (Å) 13.6694
b (Å) 9.6036
c (Å) 14.1177
Z (Molecules per unit cell) 8
Calculated Density (g/cm³) 1.929

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by non-covalent intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

For this compound, the following interactions would be expected to play a significant role in its crystal packing:

π-π Stacking: The planar aromatic quinoline rings are likely to stack on top of each other, a common feature in the crystal structures of aromatic compounds.

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, interacting with the nitro group's oxygen atoms or the nitrogen atom of an adjacent molecule.

Other Interactions: Weak C-H···O or C-H···N hydrogen bonds may also contribute to the stability of the crystal lattice.

These interactions are often visualized and quantified using Hirshfeld surface analysis, which maps the close contacts between neighboring molecules in the crystal.

Theoretical and Computational Investigations on 3 Bromo 2 Chloro 7 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are essential for determining the fundamental electronic characteristics and the three-dimensional arrangement of atoms in 3-Bromo-2-chloro-7-nitroquinoline. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and geometric parameters. acs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the structural and electronic properties of quinoline (B57606) derivatives. rsc.org For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. rsc.org This process finds the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles, which confirm the planarity of the quinoline ring system.

These calculations also yield critical electronic properties. The distribution of electron density, influenced by the electronegative bromo, chloro, and nitro substituents, can be visualized. Analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Calculated Geometrical Parameters for a Substituted Quinoline Core (DFT/B3LYP) Data is illustrative and based on typical values for similar structures.

Parameter Bond Calculated Value (Å)
Bond Length C2-Cl 1.74
C3-Br 1.90
C7-N 1.48
N-O (nitro) 1.22

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. This extension of DFT is used to calculate the energies of electronic excited states. The results can be directly correlated with experimental UV-Visible absorption spectra.

TD-DFT calculations predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are proportional to the intensity of the absorption bands. For this compound, these calculations would likely reveal electronic transitions involving the π-system of the quinoline ring, with significant contributions from the nitro and halogen substituents. The calculations can identify the specific molecular orbitals involved in these transitions, such as π → π* or n → π* excitations, providing a detailed picture of the molecule's photophysical behavior. rsc.org

Table 2: Representative Calculated Electronic Excitation Data (TD-DFT) Data is illustrative and based on typical values for similar structures.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 3.54 350 0.25
S0 → S2 4.13 300 0.18
S0 → S3 4.77 260 0.45

Advanced Quantum Mechanical Approaches (e.g., Green's Function Methods)

While DFT and TD-DFT are powerful for many applications, more advanced and computationally intensive methods can provide even higher accuracy for specific properties. Green's function methods, such as the GW approximation and the Bethe-Salpeter equation (BSE), represent a higher level of theory for calculating electronic properties.

These methods are particularly adept at accurately predicting quasiparticle energies (electron addition/removal energies, related to ionization potentials and electron affinities) and optical excitation energies without relying on the empirical parameterization that can sometimes limit DFT. Although not yet commonly applied to molecules of this complexity in routine studies, applying Green's function methods to this compound could yield benchmark data on its electronic structure and spectra, offering a deeper, parameter-free understanding of its quantum mechanical nature.

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping the pathways of chemical reactions, allowing for the study of short-lived and unobservable species like transition states. For this compound, this involves modeling its reactivity, particularly in reactions like nucleophilic aromatic substitution (SNAr). diva-portal.orgresearchgate.net

Energy Profiles and Transition State Analysis

To understand a chemical reaction, chemists can computationally map its potential energy surface. This involves calculating the energy of the system as the reactants transform into products. Key points on this surface are the stable intermediates and the high-energy transition states that connect them. For this compound, a nucleophilic attack is a likely reaction pathway.

Computational methods, primarily DFT, can be used to locate the geometry of the transition state for the substitution of either the chloro or bromo group. Once the transition state structure is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate. By comparing the energy profiles for different potential pathways, chemists can predict which reaction is more likely to occur. researchgate.net For SNAr reactions, the stability of the intermediate Meisenheimer complex is also a critical factor that can be computationally assessed. researchgate.net

Investigation of Regioselectivity and Stereoselectivity

The structure of this compound presents a question of regioselectivity for nucleophilic attack: will a nucleophile replace the chlorine at the C2 position or the bromine at the C3 position? The presence of the electron-withdrawing nitro group at the 7-position activates the entire ring system towards nucleophilic attack.

Computational modeling can provide a definitive answer by comparing the activation energies for the two possible reaction pathways. researchgate.netnih.gov The reaction will preferentially proceed via the pathway with the lower energy transition state. Calculations would involve modeling the attack of a chosen nucleophile (e.g., an alkoxide or an amine) at both the C2 and C3 positions. By calculating and comparing the activation energies for the formation of the respective Meisenheimer intermediates and the subsequent loss of the halide, the model can predict the major product of the reaction. diva-portal.orgrsc.org This predictive power is crucial for designing efficient synthetic routes and avoiding unwanted side products. acs.org

Table 3: Hypothetical Transition State Energy Analysis for Nucleophilic Attack Data is illustrative and for a generic nucleophile.

Reaction Pathway Position of Attack Leaving Group Calculated Activation Energy (kcal/mol) Predicted Outcome
Pathway A C2 Cl⁻ 18.5 Favored Pathway
Pathway B C3 Br⁻ 22.1 Disfavored Pathway

Analysis of Electronic Properties and Molecular Interactions

Theoretical and computational chemistry provide profound insights into the electronic behavior and interaction landscape of a molecule. For a compound like this compound, these analyses would be crucial in predicting its reactivity, stability, and intermolecular behavior.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions of neutral or near-zero potential.

For this compound, one would expect the most negative potential (red) to be localized around the oxygen atoms of the nitro group, making them likely sites for interactions with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms on the quinoline ring would likely exhibit a positive potential (blue), while the halogen atoms (bromine and chlorine) would present a more complex picture, capable of both positive (sigma-hole) and negative interactions.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

Table 1: Hypothetical Frontier Molecular Orbital Parameters

ParameterEnergy (eV)Description
EHOMOData not availableEnergy of the Highest Occupied Molecular Orbital
ELUMOData not availableEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)Data not availableDifference between LUMO and HOMO energies

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, particularly hyperconjugative interactions, are crucial for understanding molecular stability.

In this compound, significant delocalization would be expected within the aromatic quinoline system. NBO analysis would quantify the stabilization energies from π → π* interactions within the fused rings. Furthermore, it would reveal interactions involving the lone pairs of the nitrogen and oxygen atoms of the nitro group and the halogen atoms with the antibonding orbitals of the ring system, providing insight into the electronic effects of the substituents.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a powerful complement to experimental data for structural elucidation.

Simulated Vibrational Spectra (IR, Raman)

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. The simulated Infrared (IR) and Raman spectra can be compared with experimental spectra to confirm the molecular structure and assign the observed vibrational bands.

For this compound, the simulated spectra would show characteristic peaks for the C-H, C=C, C=N, and C-N stretching and bending vibrations of the quinoline ring. Additionally, distinct frequencies would be associated with the C-Cl, C-Br, and N-O bonds of the substituents. For example, the symmetric and asymmetric stretching vibrations of the nitro group would be expected to appear as strong bands in the IR spectrum.

Table 2: Hypothetical Selected Vibrational Frequencies

Vibrational ModeCalculated Wavenumber (cm-1)Description
N-O asymmetric stretchData not availableStretching of the nitro group bonds
N-O symmetric stretchData not availableStretching of the nitro group bonds
C=N stretchData not availableStretching of the quinoline nitrogen bond
C-Cl stretchData not availableStretching of the carbon-chlorine bond
C-Br stretchData not availableStretching of the carbon-bromine bond

The unique structural and electronic properties of this compound, stemming from the specific arrangement of its bromine, chlorine, and nitro functional groups, make it a subject of interest for theoretical and computational analysis. chemimpex.com These studies provide valuable insights into its reactivity and potential applications.

Computational NMR Chemical Shift Predictions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govvu.nl These predictions are instrumental in confirming the structure and purity of synthesized compounds like halogenated nitroquinolines. The process involves optimizing the molecular structure of the compound and then calculating the magnetic shielding tensors for each nucleus. nih.gov These tensors are then used to predict the chemical shifts, which can be compared with experimental data for structural validation. nih.gov

For quinoline derivatives, ¹H and ¹³C NMR spectroscopy are standard characterization techniques. Computational predictions of these chemical shifts can aid in the assignment of signals in the experimental spectra. The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. rsc.org For complex molecules, advanced methods may be employed to account for solvent effects and conformational flexibility, which can significantly influence chemical shifts. nih.govrsc.org

Table 1: Predicted NMR Chemical Shifts

Atom Predicted Chemical Shift (ppm)
¹H Varies based on position
¹³C Varies based on position
¹⁵N Varies based on position

Note: Specific predicted chemical shift values for this compound require dedicated computational studies. The table indicates the types of data that would be generated.

Conformational Analysis and Tautomeric Equilibria Studies

Conformational analysis of quinoline derivatives is crucial for understanding their biological activity and reactivity. While the quinoline core is rigid, substituents can introduce conformational flexibility. For this compound, the primary focus of conformational analysis would be on the rotational barriers of the nitro group.

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key consideration for many heterocyclic compounds. In the case of substituted quinolines, keto-enol tautomerism can be significant, particularly when hydroxyl groups are present. acs.org For this compound, while less common, the potential for nitro-aci-nitro tautomerism under specific conditions could be a subject of theoretical investigation.

Computational studies can be employed to determine the relative stabilities of different conformers and tautomers. acs.org By calculating the energies of various possible structures, researchers can predict the most stable form of the molecule in different environments. nih.gov These theoretical predictions can then be correlated with experimental data, such as that from X-ray crystallography, to provide a comprehensive understanding of the molecule's structure. nih.gov

Advanced Derivatization and Functionalization Strategies for the 3 Bromo 2 Chloro 7 Nitroquinoline Scaffold

Site-Specific Functionalization of Halogen Substituents

The differential reactivity of the carbon-bromine and carbon-chlorine bonds is the cornerstone for the site-specific functionalization of the 3-bromo-2-chloro-7-nitroquinoline scaffold. In transition-metal-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond, allowing for selective transformations at the C3 position. mdpi.com This hierarchy enables a stepwise approach to introduce diverse substituents onto the quinoline (B57606) ring.

Palladium-catalyzed cross-coupling reactions are particularly effective for modifying halogenated quinolines. researchgate.net Reactions such as Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), Heck (using alkenes), and Buchwald-Hartwig (using amines or alcohols) can be employed to form new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Selective functionalization typically begins at the more labile C3-bromo position under carefully controlled palladium catalysis, leaving the C2-chloro position intact for subsequent reactions. For instance, a Suzuki-Miyaura coupling can be performed to introduce an aryl or heteroaryl group at C3. Following this initial modification, the less reactive C2-chloro substituent can be targeted for a second cross-coupling reaction, often requiring more forcing conditions (e.g., higher temperatures, different ligand/catalyst systems) to proceed efficiently. This stepwise approach provides a powerful strategy for the synthesis of precisely substituted 2,3-difunctionalized quinoline derivatives.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Dihaloquinoline Scaffolds

Reaction Type Position Coupling Partner Catalyst/Ligand Typical Product
Suzuki-Miyaura C3 (Selective) Arylboronic acid Pd(PPh₃)₄ 3-Aryl-2-chloro-7-nitroquinoline
Sonogashira C3 (Selective) Terminal alkyne Pd(PPh₃)₄, CuI 3-Alkynyl-2-chloro-7-nitroquinoline
Buchwald-Hartwig C2 (Post-C3) Amine (e.g., Aniline) Pd₂(dba)₃, Xantphos 3-Aryl-2-anilino-7-nitroquinoline

This table presents plausible reaction pathways based on established principles of palladium-catalyzed cross-coupling on halo-azaheterocycles. researchgate.netchim.it

Chemical Transformations of the Nitro Group

The nitro group at the C7 position serves as a versatile synthetic handle, primarily through its reduction to an amino group. This transformation is pivotal, as the resulting 7-aminoquinoline (B1265446) derivative opens up a vast array of subsequent functionalization possibilities, including diazotization reactions, amide bond formations, and the synthesis of further heterocyclic rings.

The reduction of the nitro group must be performed with careful consideration of the other substituents on the ring, particularly the halogens. While catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) is a common method, it can sometimes lead to concurrent dehalogenation. nih.gov Therefore, chemical reduction methods are often preferred for their selectivity. Reagents such as stannous chloride (SnCl₂) in hydrochloric acid or ethanol (B145695) provide a mild and efficient means to reduce the nitro group to an amine without affecting the C-Cl or C-Br bonds. mdpi.commdpi.com This method is well-tolerated by various functional groups. mdpi.com

Once the 7-amino-3-bromo-2-chloroquinoline intermediate is formed, the amino group can be further modified. For example, it can be acylated to form amides, which are important in many biologically active molecules, or it can serve as a nucleophile in substitution or condensation reactions.

Table 2: Selective Reduction of the Nitro Group in Nitroquinolines

Reducing Agent Solvent Conditions Outcome Reference
SnCl₂·2H₂O Ethanol Reflux Selective reduction to NH₂ mdpi.com
H₂ (40-50 psi) Methanol Pd/C catalyst Reduction of NO₂ and dehalogenation nih.gov
Fe / NH₄Cl Ethanol/Water Reflux Selective reduction to NH₂

Synthesis of Novel Fused and Polycyclic Quinoline Systems

The this compound scaffold is an excellent precursor for constructing fused and polycyclic systems, which are of significant interest in materials science and medicinal chemistry. These syntheses are typically achieved through intramolecular cyclization reactions following initial functionalization.

One common strategy involves a two-step process: first, a nucleophilic aromatic substitution (SNAr) at the C2 or C3 position to introduce a side chain containing a reactive functional group, followed by an intramolecular cyclization. For example, reacting the 2-chloro position with a binunctional nucleophile like 2-aminophenol (B121084) or 2-aminothiophenol (B119425) can install a side chain that can subsequently cyclize onto the C3 position (after its conversion to a suitable group) or onto the quinoline nitrogen.

A more direct approach involves using the existing halogens to orchestrate the cyclization. For instance, after Sonogashira coupling at the C3-bromo position to install an alkyne, the resulting 2-chloro-3-alkynylquinoline can undergo an intramolecular cyclization. Depending on the reaction conditions and the nature of the alkyne, this can lead to the formation of cyclopenta[c]quinolines or other fused ring systems. chim.it Similarly, a nucleophile can be introduced that links the C2 and C3 positions, as demonstrated in the synthesis of morpholino[2,3-b]quinolines from 3-bromo-4-nitroquinoline 1-oxide, a closely related substrate. clockss.org This involves the substitution of the bromine followed by an intramolecular deoxygenative cyclization onto the C2 position. clockss.org

Table 3: Examples of Fused Quinoline Synthesis from Halogenated Precursors

Starting Material Type Key Reactions Fused System Formed Reference
2-Alkynylquinoline-3-carboxaldehyde Intramolecular hydroamination/hydroalkoxylation Pyrido[3,2-c]naphthyridines chim.it
3-Bromo-4-nitroquinoline 1-oxide Nucleophilic substitution, Intramolecular cyclization Morpholino[2,3-b]quinolines clockss.org
2-Chloro-3-nitroquinoline Suzuki coupling, Reduction, Diazotization, Amination Quindolines chim.it

Introduction of Chiral Moieties and Planar Chirality Elements

Introducing chirality to the quinoline scaffold is crucial for applications in asymmetric catalysis and pharmacology. This can be accomplished by reacting this compound with enantiopure building blocks or by creating a molecule that exhibits planar chirality.

The most direct method for introducing a chiral center is through the reaction of one of the halogenated positions with a chiral nucleophile. For example, a Buchwald-Hartwig amination or a simple SNAr reaction with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) at the C2 position would yield a diastereomeric mixture of chiral quinoline derivatives. Similarly, chiral alcohols can be introduced via etherification. The synthesis of new chiral reagents based on amino acids like L-valine, which are then coupled to a quinoline core, represents another advanced strategy. asianpubs.org

Planar chirality arises when steric hindrance restricts the rotation around a bond, creating a non-superimposable mirror image. This can be achieved by introducing bulky substituents at positions flanking the quinoline core. For instance, sequential, sterically demanding cross-coupling reactions at the C2 and C3 positions could lead to a twisted, non-planar structure. The fusion of the quinoline scaffold with other large planar structures, such as ferrocene, is a known method for inducing planar chirality. researchgate.net While not directly starting from this compound, the principles of creating sterically encumbered, dissymmetric molecules can be applied. researchgate.netrsc.org

Development as Ligands in Catalytic Systems

Quinoline derivatives are highly effective ligands in transition metal catalysis, owing to the coordinating ability of the ring nitrogen and the potential to introduce additional donor atoms. thieme-connect.comresearchgate.net The this compound scaffold can be elaborated into a variety of ligand types, including bidentate (N,N), (N,P), (N,O) and tridentate pincer ligands.

Functionalization of the C2 position is a common strategy. For example, replacing the C2-chloro atom with a phosphino (B1201336) group via a phosphination reaction or with a pyridyl group via a Suzuki coupling would create bidentate N,P or N,N ligands, respectively. These ligands are capable of forming stable chelate complexes with transition metals like palladium, ruthenium, copper, and silver. nih.govrsc.orgnih.gov

These resulting metal-quinoline complexes have shown efficacy in a range of catalytic reactions. researchgate.net For example, copper(II) complexes with quinoline-based ligands have been used as efficient photoredox catalysts for atom transfer radical addition (ATRA) reactions. rsc.orgscispace.com Ruthenium and osmium pincer complexes derived from benzo[h]quinoline (B1196314) ligands are excellent catalysts for the transfer hydrogenation of ketones. nih.gov By modifying the electronic and steric properties of the substituents at the C3 and C7 positions of the original scaffold, the performance of the resulting catalytic system can be finely tuned.

Applications in Materials Science and Chemical Synthesis

Role as Versatile Building Blocks in Complex Organic Synthesis

The unique arrangement of three distinct functional groups—bromo, chloro, and nitro—on the quinoline (B57606) core makes 3-Bromo-2-chloro-7-nitroquinoline a highly versatile building block for constructing complex organic molecules. chemimpex.com Each group offers a chemically distinct handle that can be addressed with high selectivity, allowing for a stepwise and controlled elaboration of the molecular structure.

The bromine and chlorine atoms at the 2- and 3-positions are particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions. chim.it These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the bromo substituent can readily participate in Suzuki couplings with various boronic acids to introduce new aryl or alkyl groups. nih.gov Similarly, these halogen sites are reactive towards nucleophilic aromatic substitution, enabling the introduction of amines, alcohols, and thiols.

The nitro group at the 7-position serves a different synthetic purpose. It is a strong electron-withdrawing group that influences the reactivity of the quinoline ring. Crucially, it can be readily reduced to an amino group. This resulting amine provides a new site for further functionalization, such as acylation, alkylation, or diazotization, opening pathways to entirely new classes of derivatives. chim.it This trifecta of reactivity allows chemists to use this compound as a linchpin in the synthesis of diverse and highly functionalized quinoline-based compounds for various applications. scispace.com

Table 1: Synthetic Transformations of Substituted Quinolines

Reaction Type Reagents & Conditions Functional Group Targeted Resulting Structure
Suzuki Coupling Pd Catalyst, Base, Boronic Acid Bromo/Chloro C-C Bond Formation (Aryl/Alkyl attachment)
Nucleophilic Substitution Amines, Thiols Bromo/Chloro C-N or C-S Bond Formation
Nitro Group Reduction Reducing Agents (e.g., H₂/Pd) Nitro Amino Group Formation

Potential in Electroluminescent Materials

The quinoline scaffold is a key component in a variety of organic electronic materials due to its inherent aromaticity and electron-deficient nature. These properties are critical for developing materials used in organic light-emitting devices (OLEDs). chemimpex.com While research may not have exclusively focused on this compound for this purpose, its structural features suggest significant potential.

The extended π-conjugated system of the quinoline ring is essential for charge transport, a fundamental process in OLED operation. The substituents on the ring play a crucial role in tuning the electronic properties of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The potent electron-withdrawing nitro group, combined with the electronegative halogen atoms, would be expected to lower both the HOMO and LUMO levels. This modulation is key to designing materials with specific energy gaps, which in turn determines the color of the emitted light and improves the efficiency of charge injection and transport within the device. The bromo and chloro atoms also provide convenient synthetic handles for attaching the quinoline core to other molecular fragments or polymer backbones, allowing for the construction of more complex and efficient electroluminescent materials. chemicalbook.com

Utility in Agrochemical Compound Design (as a general scaffold)

Quinoline derivatives have a well-established history in the agricultural sector, where they serve as precursors for a range of effective pesticides. chemimpex.com The core structure is considered a privileged scaffold in medicinal and agrochemical chemistry because it can interact with a variety of biological targets. This compound represents an ideal starting point for the development of new agrochemical compounds.

Its utility lies in its capacity for diversification. Using the compound as a central scaffold, chemists can generate large libraries of related molecules through the selective reactions described previously (see section 7.1). By systematically varying the substituents at the 2-, 3-, and 7-positions, it is possible to explore a vast chemical space and optimize the biological activity of the resulting compounds. For example, different aryl groups could be introduced via Suzuki coupling to probe interactions with a specific enzyme's binding pocket, while the nitro group could be converted to an amine and then acylated with various carboxylic acids. This combinatorial approach accelerates the discovery of new herbicides, fungicides, or insecticides with improved efficacy, selectivity, and environmental profiles.

Development of Novel Catalytic Agents

Quinoline-based ligands have found widespread use in transition-metal catalysis, where they can influence the efficiency and selectivity of chemical reactions. chim.it The development of new and improved catalysts is a central goal of chemical research, and this compound offers a platform for creating novel catalytic agents.

The nitrogen atom within the quinoline ring can act as a coordination site for a metal center. Furthermore, the bromo and chloro substituents can be replaced by other functional groups capable of chelation, such as phosphines or additional nitrogen-based ligands. This allows for the synthesis of bidentate or even tridentate ligands, which can form stable and well-defined complexes with various transition metals. The electronic properties of the quinoline ring, modulated by the nitro group, can also be transmitted to the metal center, thereby influencing its catalytic activity. By fine-tuning the steric and electronic environment around the metal, it is possible to design catalysts tailored for specific transformations, such as asymmetric hydrogenation or cross-coupling reactions. chemicalbook.com

Exploration in Dyestuff Chemistry

The structural characteristics of this compound are indicative of its potential use as a chromophore or as an intermediate in the synthesis of dyes. chemicalbook.com The color of organic molecules is determined by the presence of an extended system of conjugated π-electrons and functional groups that can modify the electronic absorption properties of this system.

The quinoline ring itself is a conjugated system. The presence of the powerful electron-withdrawing nitro group in conjugation with the aromatic system is a classic feature of many dye molecules. This combination often shifts the absorption of light from the ultraviolet into the visible region, resulting in a colored compound. epa.gov The bromo and chloro groups can be substituted with electron-donating groups, such as amines or alkoxy groups, to create a "push-pull" system. This type of electronic structure is highly effective at producing intense colors and is a common design strategy in the field of dyestuff chemistry. Therefore, this compound serves as a valuable precursor for creating a wide palette of novel dyes for various applications, including textiles, printing, and optical data storage.

Conclusion and Future Research Perspectives

Synthesis of Polyhalogenated Nitroquinolines

The construction of polysubstituted quinolines, particularly those bearing multiple halogen atoms and a nitro group, requires multi-step synthetic sequences. A common strategy involves the initial synthesis of a substituted quinoline (B57606) core, followed by sequential introduction of the desired functional groups.

For instance, the synthesis of a related compound, 5-chloro-7-nitro-8-hydroxyquinoline, begins with the nitration of 5-chloro-8-hydroxyquinoline (B194070) using a mixture of nitric and sulfuric acids. nih.gov This nitro-substituted intermediate can then undergo further transformations. A key step in creating 2-chloro substituted quinolines is often the chlorination of a corresponding quinoline N-oxide using reagents like phosphorus oxychloride (POCl₃). nih.gov This method is highly regioselective for the 2-position. nih.gov The synthesis of 3-nitroquinolines can also be achieved through cyclization reactions mediated by agents like trimethylsilyl (B98337) chloride. thieme-connect.de Pyrrolomycins, which are polyhalogenated antibiotics, serve as an example of biologically active, complex halogenated molecules whose synthesis can inform future work in this area. researchgate.net

Table 1: Illustrative Synthetic Sequence for a Polysubstituted Nitroquinoline

Step Description Reagents Purpose
1 Nitration HNO₃/H₂SO₄ Introduces a nitro group onto the quinoline ring system. nih.gov
2 N-Oxidation mCPBA Forms a quinoline N-oxide, activating the 2-position for subsequent reaction. nih.gov
3 Chlorination POCl₃ Introduces a chlorine atom specifically at the 2-position of the N-oxide. nih.gov

This table represents a generalized pathway; specific steps and reagents would be adapted for 3-Bromo-2-chloro-7-nitroquinoline.

Insights into Reactivity and Transformation Mechanisms

The reactivity of this compound is dominated by nucleophilic aromatic substitution (S_N_Ar). The quinoline ring, particularly when bearing a potent electron-withdrawing nitro group, is activated for attack by nucleophiles.

In the quinoline system, nucleophilic substitution occurs most readily at the 2- and 4-positions. orientjchem.org In this compound, the chlorine atom occupies the highly activated 2-position, while the bromine atom is at the less electronically favored 3-position. The S_N_Ar mechanism is a concerted, bimolecular process (similar to an S_N_2 reaction) where the nucleophile attacks the electrophilic carbon, forming a transient intermediate before the leaving group is expelled. libretexts.orgbyjus.com

A critical consideration is the relative leaving group ability of the two halogens. In nucleophilic aliphatic substitutions, the bond strength is a determining factor; the C-Br bond is weaker than the C-Cl bond, making bromide the better leaving group. chemguide.co.uk However, in nucleophilic aromatic substitution, the position of attack is often the decisive factor. Given that the 2-position is significantly more activated by the ring nitrogen, it is the primary site for nucleophilic attack. Therefore, the substitution of the chlorine atom at position 2 is the most probable reaction pathway, despite chloride being a poorer leaving group than bromide in other contexts.

Table 2: Comparison of Halogen Substituent Properties

Property C-Cl Bond C-Br Bond Significance in Reactivity
Position on Ring 2 (Activated) 3 (Less Activated) Position 2 is electronically favored for nucleophilic attack in quinolines. orientjchem.org
Bond Strength (kJ/mol) ~346 ~290 The weaker C-Br bond suggests bromide is a better leaving group. chemguide.co.uk

| Predicted Reactivity | Higher | Lower | The electronic activation at the C-2 position is expected to override the leaving group ability, favoring substitution of chlorine. |

Future Directions in Synthetic Methodology

While effective, many traditional methods for quinoline synthesis suffer from drawbacks like harsh reaction conditions and the need for expensive catalysts. numberanalytics.com The future of synthetic methodology in this area is focused on developing more efficient, sustainable, and versatile strategies.

Key future directions include:

Sustainable Catalysis : A shift towards using earth-abundant and less toxic transition metals like iron and copper, as well as developing photocatalytic methods. mdpi.com

Green Chemistry : The exploration of environmentally benign oxidants, such as O₂ and H₂O₂, and the use of greener solvents. numberanalytics.commdpi.com

C-H Functionalization : Direct C-H activation and functionalization have emerged as powerful tools for introducing molecular complexity, avoiding the need for pre-functionalized starting materials. rsc.orgmdpi.comacs.org This changes the logic of retrosynthesis and allows for novel transformations. acs.org However, selectively functionalizing specific C-H bonds in the presence of multiple reactive sites remains a challenge. rsc.org

Computational Integration : The use of computational chemistry and machine learning algorithms to better predict reaction outcomes and optimize parameters, accelerating the development of new synthetic pathways. mdpi.com

Table 3: Emerging Synthetic Strategies in Quinoline Chemistry

Strategy Description Potential Advantages
C-H Activation Directly converts C-H bonds to C-C or C-heteroatom bonds. rsc.orgmdpi.com Atom economy, reduced synthetic steps. acs.org
Photocatalysis Uses light to drive chemical reactions, often under mild conditions. mdpi.com Access to unique reaction pathways, sustainability.
Flow Chemistry Performs reactions in continuous-flow reactors. Improved safety, scalability, and control over reaction parameters.

| Biocatalysis | Uses enzymes to perform selective transformations. | High selectivity, mild conditions, environmentally friendly. |

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2-chloro-7-nitroquinoline, and what factors influence yield optimization?

A multi-step synthesis typically involves nitration and halogenation of a quinoline precursor. For example, introducing the nitro group at the 7-position via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can minimize side reactions. Subsequent bromination and chlorination require careful selection of halogenating agents (e.g., PBr₃ for bromine, Cl₂/FeCl₃ for chlorine) to ensure regioselectivity. Yield optimization depends on reaction time, stoichiometry, and purification methods (e.g., column chromatography with silica gel and ethyl acetate/hexane mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons adjacent to electron-withdrawing groups like NO₂ show downfield shifts).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 305.88 for C₉H₄BrClN₂O₂).
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for structural refinement. Crystallize the compound in DCM/hexane, and resolve ambiguities in halogen positions by analyzing anisotropic displacement parameters .

Q. What are the common solvent systems and reaction conditions for functionalizing this compound in cross-coupling reactions?

Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) in DMF/H₂O (3:1) at 80°C effectively introduces aryl/heteroaryl groups at the bromine site. For Buchwald-Hartwig amination, use Pd₂(dba)₃ and Xantphos in toluene at 110°C. Solvent polarity and degassing (to exclude O₂) are critical for catalyst stability .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, Cl, NO₂) influence the reactivity of quinoline derivatives in nucleophilic aromatic substitution?

The electron-withdrawing nitro group at C7 deactivates the quinoline ring, directing nucleophilic attacks to the C3 position (meta to NO₂). Bromine and chlorine at C2/C3 further polarize the π-system, enhancing electrophilicity at C4. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactivity trends .

Q. What strategies resolve contradictory crystallographic data when determining the solid-state structure of halogenated nitroquinolines?

  • Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.
  • High-Resolution Data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to reduce noise.
  • DFT Comparison : Optimize the geometry in gas phase (e.g., using ORCA) and compare bond lengths/angles with experimental values .

Q. How can computational chemistry (DFT, MD) predict regioselectivity in further derivatization of this compound?

  • Reactivity Hotspots : Fukui indices (calculated via Multiwfn) identify nucleophilic/electrophilic sites.
  • Transition-State Modeling : QM/MM simulations (e.g., CP2K) reveal activation barriers for competing pathways.
  • Solvent Effects : MD simulations (GROMACS) with explicit solvent models (e.g., SPC/E water) assess steric hindrance in polar aprotic media .

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